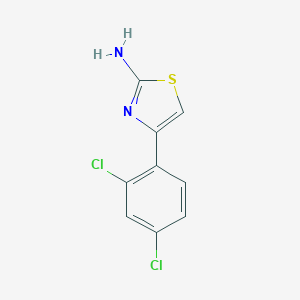

4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJACVDBTHESJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351588 | |

| Record name | 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93209-97-3 | |

| Record name | 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, a molecule of significant interest in medicinal chemistry. This document details the core synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, incorporates a 2,4-dichlorophenyl moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further investigation in various therapeutic areas.

Core Synthesis: Hantzsch Thiazole Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thiourea derivative.

The overall reaction scheme is as follows:

Crystal Structure of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the crystal structure of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, targeting researchers, scientists, and professionals in drug development. The document outlines the key crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of its molecular interactions.

Crystallographic Data Summary

The crystal structure of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (C₉H₆Cl₂N₂S) has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in a monoclinic system. The key crystallographic parameters are summarized in the table below for clear reference and comparison.

| Parameter | Value |

| Molecular Formula | C₉H₆Cl₂N₂S |

| Molecular Weight (Mr) | 245.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.0270 (9) Å |

| b | 10.1183 (6) Å |

| c | 7.7159 (5) Å |

| α | 90° |

| β | 91.974 (3)° |

| γ | 90° |

| Volume (V) | 1016.44 (11) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (T) | 296 K |

| Absorption Coefficient (μ) | 0.80 mm⁻¹ |

| R[F² > 2σ(F²)] | 0.029 |

| wR(F²) | 0.080 |

Molecular and Crystal Structure Insights

The molecule consists of a 1,3-dichlorobenzene group and a 1,3-thiazol-2-amine group.[1] Both the dichlorobenzene ring and the thiazole ring are essentially planar.[1][2] The dihedral angle between the mean planes of these two rings is 54.18 (8)°.[2]

In the crystal, molecules form centrosymmetric dimers through pairs of N—H···N hydrogen bonds, creating an R₂²(8) ring motif.[1][2] These dimers are further interconnected by C—H···Cl interactions, forming layers parallel to the (011) plane.[1] Additionally, the thiazole rings arrange in columns along the c-axis, with a centroid-centroid distance of 3.8581 (9) Å, indicative of π–π stacking interactions.[1] An intramolecular C—H···S contact is also observed.[1][2]

Hydrogen Bonding Details

The key hydrogen bonding interactions are detailed in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1···N2 | 0.86 | 2.07 | 2.9302 (19) | 174 |

| C3—H3···Cl2 | 0.93 | 2.82 | 3.7483 (17) | 173 |

| C6—H6···S1 | 0.93 | 2.87 | 3.2056 (19) | 103 |

Experimental Protocols

Synthesis of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

The synthesis of the title compound was achieved through the following procedure:

-

A mixture of N-(2,4-dichlorophenyl)thiourea (1.00 g, 4.52 mmol) and 2-chloro-1,1-dimethoxyethane (0.93 g, 6.12 mmol) was dissolved in a 1:2 water-methanol mixture (100 mL).[1]

-

A few drops of concentrated HCl were added to the solution.[1]

-

The reaction mixture was refluxed for 4 hours.[1]

-

After cooling, water (100 ml) was added, and the mixture was neutralized to a pH of 8 with aqueous NaOH.[1]

-

The resulting precipitate was collected by filtration and washed with ice-cold water.[1]

-

The crude product was purified by recrystallization from a 1:2 chloroform-hexane mixture to yield white prisms.[1]

Caption: Synthetic workflow for N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.

X-ray Crystallography

Single-crystal X-ray diffraction data were collected on a Bruker Kappa APEXII CCD area-detector diffractometer.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1][2]

Caption: Experimental workflow for X-ray crystallographic analysis.

References

An In-depth Technical Guide to the Chemical Properties of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, consolidating available data for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 93209-97-3 | Guidechem |

| Molecular Formula | C₉H₆Cl₂N₂S | PubChem |

| Molecular Weight | 245.13 g/mol | PubChem |

| Melting Point | 158 °C | International Journal of Pharmaceutical Science Invention |

| Appearance | Colorless crystalline solid | International Journal of Pharmaceutical Science Invention |

| Solubility | Soluble in common organic solvents | International Journal of Pharmaceutical Science Invention |

| XLogP3 | 3.5 | PubChem |

| Topological Polar Surface Area | 67.2 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Spectroscopic Data

¹H NMR (CDCl₃, TMS, δ ppm):

-

5.05 (2H, s, NH₂)

-

7.05 (1H, s, H-thiazole)

-

7.4 (2H, d, Ar-H)

-

7.85 (1H, s, Ar-H)

Synthesis and Characterization

A common and effective method for the synthesis of 4-aryl-2-aminothiazole derivatives is the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound[3]

This synthesis involves the reaction of a substituted α-haloketone with a thiourea.

Materials:

-

2-bromo-1-(2,4-dichlorophenyl)ethanone

-

Thiourea

-

Ethanol

Procedure:

-

A mixture of 2-bromo-1-(2,4-dichlorophenyl)ethanone (1 equivalent) and thiourea (2 equivalents) is refluxed in ethanol.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water.

-

The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for the Hantzsch synthesis of the target compound.

Crystal Structure

Single-crystal X-ray diffraction studies have been performed on a related compound, N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, providing valuable insights into its three-dimensional structure. While not the exact same molecule (an isomer), the crystallographic data gives an indication of the molecular geometry.

| Crystal Data | N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0270 (9) |

| b (Å) | 10.1183 (6) |

| c (Å) | 7.7159 (5) |

| β (°) | 91.974 (3) |

| Volume (ų) | 1016.44 (11) |

| Z | 4 |

In the crystal structure, the benzene and thiazole rings are not coplanar, with a dihedral angle of 54.18 (8)°. The molecules form dimers through N—H···N hydrogen bonds.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited, the broader class of thiazole derivatives is well-documented for its diverse pharmacological effects. The information below is based on studies of related compounds and represents potential areas of investigation for the title compound.

Antimicrobial Activity

A study on 4-(o,p-dichlorophenyl)-2-aminothiazole demonstrated its potential as an antimicrobial agent.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

-

Bacterial or fungal strains are cultured on appropriate agar plates.

-

Wells are created in the agar using a sterile cork borer.

-

A solution of the test compound (e.g., in DMSO) at a known concentration is added to the wells.

-

The plates are incubated under suitable conditions for the respective microorganism.

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Reported Antimicrobial Activity of 4-(o,p-dichlorophenyl)-2-aminothiazole:

-

Antibacterial: Active against Staphylococcus aureus and Klebsiella pneumoniae.

-

Antifungal: Active against Aspergillus niger and Candida albicans.

Anti-inflammatory Activity and Potential Signaling Pathways

Thiazole derivatives have been extensively investigated for their anti-inflammatory properties, with several studies pointing towards the inhibition of key inflammatory mediators and signaling pathways.

Potential Mechanisms of Action:

-

Cyclooxygenase (COX) Inhibition: Many anti-inflammatory drugs exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Thiazole-containing compounds have been identified as selective COX-2 inhibitors. Selective COX-2 inhibition is a desirable trait as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK is a key strategy for the development of anti-inflammatory drugs. Several studies have reported that thiazole derivatives can act as potent p38 MAPK inhibitors.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Thiazolidinone derivatives, which share a structural similarity with thiazoles, have been shown to inhibit the NF-κB signaling pathway. This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.

Potential Anti-inflammatory Signaling Cascade

Caption: Potential anti-inflammatory signaling pathways targeted by thiazole derivatives.

Conclusion

This compound is a readily synthesizable compound with demonstrated antimicrobial potential. Based on the activities of structurally related molecules, it is a promising candidate for further investigation as an anti-inflammatory agent, potentially acting through the inhibition of COX-2, p38 MAPK, and/or the NF-κB signaling pathway. This technical guide provides a foundational understanding of its chemical properties and biological context, serving as a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

A Technical Guide to the Spectroscopic Profile of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Compound: 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Molecular Formula: C₉H₆Cl₂N₂S[1] Molecular Weight: 245.13 g/mol [1] CAS Number: 93209-97-3[1]

This document provides a detailed overview of the available spectroscopic data and standard analytical protocols for the characterization of this compound. It is intended for researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry.

While public databases confirm the existence of spectral data for this compound, specific peak assignments and raw data are not widely available.[1] This guide compiles the accessible information and presents standardized protocols for obtaining the necessary spectra.

Spectroscopic Data Summary

The following tables summarize the types of spectroscopic data that have been recorded for this compound.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Parameter | Value |

| Solvent | Not specified |

| Frequency | Not specified |

| Chemical Shifts (δ) ppm | Data not publicly available |

| Coupling Constants (J) Hz | Data not publicly available |

| Source | SpectraBase[1] |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Parameter | Value |

| Solvent | Not specified |

| Frequency | Not specified |

| Instrument | Nicolet QE-300[1] |

| Chemical Shifts (δ) ppm | Data not publicly available |

| Source | SpectraBase, Wiley-VCH GmbH[1] |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |

| Technique | GC-MS (Gas Chromatography-Mass Spectrometry)[1] |

| Instrument | Agilent[1] |

| Ionization Mode | Not specified (likely EI) |

| Mass-to-Charge (m/z) Ratios | Data not publicly available |

| Source | SpectraBase, John Wiley & Sons, Inc.[1] |

Table 4: FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Parameter | Value |

| Sample Preparation | Not specified (e.g., KBr pellet, ATR) |

| Vibrational Frequencies (cm⁻¹) | Data not publicly available |

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument), such as a Nicolet QE-300.[1]

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum, referencing the solvent signal.

-

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use an Agilent GC-MS system or equivalent.[1]

-

Gas Chromatography (GC) Method:

-

Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Inlet: Set to 250°C with an injection volume of 1 µL in splitless mode.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: Set the mass range from m/z 40 to 500.

-

Source Temperature: 230°C.

-

2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Mix approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Press the powder into a transparent thin disk using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Scan over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for chemical analysis.

References

The Multifaceted Biological Activities of Thiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and versatile chemical reactivity have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways, as well as the induction of apoptosis.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |

| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |

| HepG2 (Liver) | 26.8 ± 1.62 | [1] | |

| Thiazole-coumarin hybrid 6a | MCF-7 (Breast) | Not specified | [4] |

| HCT-116 (Colon) | Not specified | [4] | |

| HepG2 (Liver) | Not specified | [4] | |

| 4-chlorophenylthiazolyl derivative 4b | MDA-MB-231 (Breast) | 3.52 | [3] |

| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast) | 1.21 | [3] |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [5] |

| Arylidene-hydrazinyl-thiazole 4m | BxPC-3, MOLT-4, MCF-7, BT-474, A-549 | 1.69 - 2.2 | [6] |

| Thiadiazole derivative 7b | MCF-7 (Breast) | 6.13 | [7] |

Key Signaling Pathways Targeted by Anticancer Thiazole Derivatives

1. PI3K/Akt/mTOR Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2] Its aberrant activation is a common feature in many cancers.[2] Several thiazole derivatives have been developed as potent inhibitors of this pathway, acting as single or dual PI3K/mTOR inhibitors.[8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Core Mechanism of Action of 2-Aminothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the core mechanisms of action of 2-aminothiazole compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity: A Multi-pronged Assault on Malignancy

2-aminothiazole derivatives exhibit potent anticancer activity through several key mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These compounds have been shown to be effective against a variety of human cancer cell lines.[1][2]

Induction of Apoptosis

A primary mechanism by which 2-aminothiazole compounds exert their anticancer effects is through the induction of apoptosis. This process is often initiated through both the intrinsic and extrinsic pathways. A key target in this process is the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Certain 2-aminothiazole derivatives have been observed to down-regulate the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax.[1] This alteration in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[1] Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cells from proceeding through division.[1]

Kinase Inhibition

A significant number of 2-aminothiazole derivatives function as kinase inhibitors, a key strategy in modern cancer therapy. These compounds target various protein kinases that are crucial for cancer cell proliferation, survival, and signaling.

-

Protein Kinase CK2 Inhibition: Some 2-aminothiazole derivatives act as selective allosteric modulators of protein kinase CK2.[3][4] These compounds do not compete with ATP but instead bind to an allosteric pocket, stabilizing an inactive conformation of the kinase.[3] This mode of action offers the potential for greater selectivity and reduced off-target effects.[4]

-

Aurora Kinase Inhibition: 2-aminothiazole derivatives have been identified as prospective inhibitors of Aurora kinases, which are key regulators of mitosis.[5] Overexpression of Aurora kinases is common in many cancers, making them an attractive therapeutic target.[5]

-

Checkpoint Kinase 1 (CHK1) Inhibition: Certain 2-aminothiazole derivatives have been designed as potent inhibitors of CHK1, a critical component of the DNA damage response pathway.[6] Inhibiting CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation.

Quantitative Data: Anticancer Activity

The anti-proliferative activity of various 2-aminothiazole derivatives is often quantified by the half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Thiazole-amino acid hybrid 5ac | A549, HeLa, MCF-7 | 4.57–6.71 | [1] |

| Thiazole-amino acid hybrid 5ad | A549, HeLa, MCF-7 | 3.68–8.51 | [1] |

| Amide-functionalized aminothiazole-benzazole analog 6b | MCF-7 (Breast), A549 (Lung) | 17.2 ± 1.9, 19.0 ± 3.2 | [1] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T (Breast) | 0.8 | [1] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | MCF-7, HT-29 | 20.2, 21.6 | [7] |

| Aryl 2-aminothiazole (Compound 7) | Purified CK2α | 3.4 | [3] |

| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | Purified CK2α | 0.6 | [8] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of 2-aminothiazole compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivative. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-aminothiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against a range of microorganisms.[9]

Mechanism of Action

The precise mechanisms of antimicrobial action for many 2-aminothiazole compounds are still under investigation, but several potential targets have been identified. For some antifungal derivatives, it is suggested that they may inhibit fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is an essential component of the fungal cell membrane.[10] In the context of antibacterial activity, some compounds have been shown to act as synergists with existing antibiotics, such as polymyxin E, by targeting the outer membrane of Gram-negative bacteria.[11]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |

| Compound A33 | Gram-positive bacteria (including drug-resistant strains) | 0.5 - 4 | [11] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Serial Dilution: A two-fold serial dilution of the 2-aminothiazole compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., specific temperature and time).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

2-aminothiazole derivatives have also demonstrated promising anti-inflammatory properties.[12] These compounds can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade.

Inhibition of 5-Lipoxygenase (5-LOX)

A key mechanism of anti-inflammatory action for some 2-aminothiazole analogues is the inhibition of 5-lipoxygenase (5-LOX).[13] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, these compounds can reduce the production of leukotrienes and thereby alleviate inflammation.[13]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Compound 2m | 5-LOX | 0.9 ± 0.1 | [13] |

| Compound 3f | 5-LOX | 1.4 ± 0.1 | [13] |

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of 2-aminothiazole compounds against the 5-LOX enzyme.

-

Enzyme Preparation: Purified 5-LOX enzyme is prepared.

-

Reaction Mixture: The reaction mixture typically contains a buffer, the 5-LOX enzyme, and the 2-aminothiazole compound at various concentrations.

-

Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The formation of the product is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Conclusion

The 2-aminothiazole scaffold represents a versatile and privileged structure in drug discovery, with its derivatives demonstrating a wide range of potent biological activities. Their mechanisms of action are diverse, targeting key cellular processes in cancer, microbial infections, and inflammation. The ability to induce apoptosis and cell cycle arrest, inhibit crucial kinases, disrupt microbial membranes, and modulate inflammatory pathways underscores the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a framework for the continued evaluation and development of novel 2-aminothiazole derivatives as next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

In Silico Modeling of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry. Thiazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This document outlines the computational methodologies used to predict the compound's pharmacokinetic properties, potential biological targets, and binding interactions. Detailed protocols for key in silico experiments are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide presents visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the compound's modeled behavior and potential therapeutic applications.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities.[2] The 2-aminothiazole scaffold, in particular, is a core component of several clinically approved drugs and numerous investigational agents.[3][5] The subject of this guide, this compound, possesses a unique substitution pattern that is hypothesized to influence its biological profile. In silico modeling offers a powerful and resource-efficient approach to explore the therapeutic potential of such novel chemical entities by predicting their behavior at a molecular level.

This guide will delve into the application of various computational techniques, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling, to characterize this compound. The primary objectives are to elucidate its potential mechanisms of action, identify likely biological targets, and provide a rational basis for further experimental investigation.

Physicochemical Properties

A foundational aspect of in silico modeling is the characterization of the compound's physicochemical properties, which are crucial determinants of its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C9H6Cl2N2S | PubChem CID: 704237[6] |

| Molecular Weight | 245.13 g/mol | PubChem CID: 704237[6] |

| XLogP3 | 3.5 | PubChem CID: 704237[6] |

| Hydrogen Bond Donors | 1 | PubChem CID: 704237[6] |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 704237[6] |

| Rotatable Bond Count | 1 | PubChem CID: 704237[6] |

| Topological Polar Surface Area | 67.2 Ų | PubChem CID: 704237[6] |

In Silico Methodologies and Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets and elucidating binding modes.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

The 3D structure of this compound is generated using molecular modeling software (e.g., ChemDraw, Avogadro).

-

Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are assigned, and non-polar hydrogens are merged.

-

-

Target Protein Preparation:

-

The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Kollman charges are added to the protein structure.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the target protein.

-

A docking algorithm (e.g., AutoDock Vina, GOLD) is used to perform the docking simulation.

-

The simulation generates multiple binding poses, which are ranked based on their predicted binding affinity (e.g., kcal/mol).

-

-

Analysis of Results:

-

The binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

The binding affinities are compared to those of known inhibitors or endogenous ligands.

-

ADMET Prediction

ADMET prediction models are used to assess the pharmacokinetic and toxicity properties of a compound. These predictions are crucial for early-stage drug discovery to identify candidates with favorable drug-like properties.

Experimental Protocol: ADMET Prediction

-

Input: The SMILES string or 2D structure of this compound is submitted to an ADMET prediction server or software (e.g., SwissADME, pkCSM).

-

Parameter Selection: A range of pharmacokinetic and toxicity parameters are selected for prediction, including but not limited to:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Prediction and Analysis: The software generates predictions for the selected parameters. The results are analyzed to assess the compound's overall drug-likeness and potential liabilities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new compounds and to guide lead optimization.[1]

Experimental Protocol: 2D-QSAR Modeling

-

Dataset Preparation: A dataset of thiazole derivatives with known biological activity against a specific target is compiled.[1]

-

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each compound in the dataset.

-

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is evaluated using internal and external validation techniques.

-

Prediction for New Compound: The validated QSAR model is used to predict the biological activity of this compound.

Potential Signaling Pathway Involvement

Based on the known biological activities of similar 2-aminothiazole derivatives, this compound may modulate various signaling pathways implicated in inflammation and cancer.

Caption: Putative mechanism of action for this compound.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of a novel compound.

Caption: A generalized workflow for in silico drug discovery.

Logical Relationship of Computational Approaches

The various in silico techniques are interconnected and provide complementary information for a holistic assessment of the compound.

Caption: Interrelation of various in silico modeling techniques.

Conclusion

The in silico modeling of this compound provides valuable insights into its potential as a therapeutic agent. The computational methodologies outlined in this guide offer a robust framework for predicting its physicochemical properties, identifying potential biological targets, and assessing its drug-likeness. The presented data and workflows serve as a foundation for guiding future experimental studies, including chemical synthesis, in vitro biological assays, and ultimately, in vivo efficacy and safety evaluations. The continued integration of computational and experimental approaches will be pivotal in unlocking the full therapeutic potential of novel thiazole derivatives.

References

- 1. laccei.org [laccei.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. excli.de [excli.de]

- 6. This compound | C9H6Cl2N2S | CID 704237 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine and its derivatives, compounds of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[1][2] This document details the prevalent synthetic methodologies, experimental protocols, and the biological context for these compounds.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[3] In this specific case, the reactants are 2-bromo-1-(2,4-dichlorophenyl)ethanone and thiourea.

The general reaction scheme is as follows:

Step 1: Synthesis of 2-bromo-1-(2,4-dichlorophenyl)ethanone (the α-haloketone)

The precursor α-haloketone is synthesized by the bromination of 1-(2,4-dichlorophenyl)ethanone.

Step 2: Hantzsch Thiazole Synthesis

The synthesized 2-bromo-1-(2,4-dichlorophenyl)ethanone is then reacted with thiourea to yield the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(2,4-dichlorophenyl)ethanone

Materials:

-

1-(2,4-dichlorophenyl)ethanone

-

Bromine

-

Ethyl ether

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 1-(2,4-dichlorophenyl)ethanone (0.1 mol) in 100 mL of ethyl ether in a round-bottom flask.

-

Slowly add bromine (0.1 mol) to the solution with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic phase sequentially with 100 mL of deionized water and 50 mL of brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone. The product can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials:

-

2-bromo-1-(2,4-dichlorophenyl)ethanone

-

Thiourea

-

Absolute ethanol

-

5% Sodium bicarbonate (NaHCO₃) solution or 5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq.) in absolute ethanol.

-

Add thiourea (1.1-1.5 eq.) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.[3]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing cold deionized water, which should cause a precipitate to form.[3]

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate or sodium carbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

-

Dry the crude product. For further purification, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[3]

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the Hantzsch synthesis of various 4-aryl-2-aminothiazole derivatives, providing a reference for the expected outcome for the synthesis of this compound.

| Aryl Group | Thioamide | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Chlorophenyl | Thiourea | Methanol | 3 h | Not specified | [4] |

| 4-Bromophenyl | Thiourea | Not specified | 11-12 h | Not specified | [5] |

| Phenyl | Thiourea | Methanol | 30 min | High | |

| 4-Methoxyphenyl | Thiourea | Not specified | Not specified | 90 | |

| 4-Fluorophenyl | N-phenylthiourea | Not specified | Not specified | 70 | |

| 2,4,5-Trichlorophenyl | Thiourea | Ethanol | 1-3 h | Not specified | [3] |

Characterization Data for this compound

While a specific experimental report with full characterization was not found in the search results, the expected spectral data based on its structure and data from similar compounds are as follows:

-

¹H NMR: Expect signals for the aromatic protons on the dichlorophenyl ring and a characteristic singlet for the proton on the thiazole ring. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: Expect signals corresponding to the carbons of the dichlorophenyl ring and the thiazole ring.[6]

-

FT-IR (cm⁻¹): Expect characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (245.12 g/mol ).[7]

Biological Activity and Signaling Pathways

Derivatives of 2-aminothiazole are known for their significant biological activities, particularly as anticancer and antimicrobial agents.[8][9]

Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1]

Mechanism of Action - Apoptosis Induction: Several studies have shown that these compounds can trigger apoptosis through the modulation of the Bcl-2 family of proteins. They can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1] This alteration in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.

Antimicrobial Activity

Various derivatives of 4-aryl-2-aminothiazole have demonstrated promising activity against a range of bacterial and fungal strains.[10][11] The presence of the halogenated phenyl ring is often associated with enhanced antimicrobial properties.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. This compound | C9H6Cl2N2S | CID 704237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry. This document details its structural and physicochemical data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

Table 1: General and Structural Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 93209-97-3 | [1][2] |

| Molecular Formula | C₉H₆Cl₂N₂S | [1][2] |

| Molecular Weight | 245.13 g/mol | [1][3] |

| Appearance | Colourless crystalline solid | |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N | [1] |

| InChI Key | APJACVDBTHESJL-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Parameters

| Property | Value | Source |

| Melting Point | 158 °C | |

| Solubility | Soluble in common organic solvents | |

| pKa (Predicted) | ~8.25 (Predicted for a structurally related compound) | [4] |

| LogP (XLogP3) | 3.5 | [1][3] |

Table 3: Spectroscopic Data

| Technique | Wavelength/Wavenumber/Chemical Shift | Source |

| UV-Vis (λmax) | ~300 nm | |

| Infrared (IR) | ν(NH₂) ~3440 cm⁻¹, ν(C=N) ~1610 cm⁻¹, ν(C-S-C) ~556 cm⁻¹ | |

| ¹H NMR (CDCl₃) | δ 5.05 (2H, s, NH₂), 7.05 (1H, s, H-thiazole), 7.4 (2H, d, Ar-H), 7.85 (1H, s, Ar-H) | |

| Mass Spectrometry | M+ at m/z 244 (100%), M+2 at m/z 246 (66.67%), M+4 at m/z 248 (15.15%) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point.

Solubility Assessment

Qualitative solubility is determined by adding approximately 1-2 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide) in a test tube. The mixture is vortexed for one minute, and the solubility is observed and recorded.

UV-Vis Spectroscopy

A solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol, at a known concentration. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is obtained using an FTIR spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is recorded on an NMR spectrometer. A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The presence of two chlorine atoms is confirmed by the characteristic isotopic pattern of the molecular ion peak.

Visualizations

The following diagrams illustrate a potential signaling pathway influenced by 2-aminothiazole derivatives and a general workflow for physicochemical characterization.

The MAPK/ERK signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1][5][6][7] Dysregulation of this pathway is implicated in various diseases, including cancer.[7] Some 2-aminothiazole derivatives have been shown to exhibit anticancer activity by inhibiting components of this pathway, such as the Raf kinases. The diagram above illustrates a potential mechanism of action for this compound, where it may inhibit the MAPK/ERK pathway, leading to downstream effects on gene expression and cellular responses.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | C9H6Cl2N2S | CID 704237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 860651-39-4 CAS MSDS (2-([4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]METHYL)-1,3-THIAZOL-4-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. cusabio.com [cusabio.com]

Technical Guide: 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (CAS 93209-97-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS 93209-97-3). This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While the broader class of 2-aminothiazoles has been extensively studied for a variety of pharmacological activities, specific biological data for this particular compound is not widely available in current scientific literature. This document consolidates the known information, including a detailed synthesis protocol, and highlights the potential for future investigation into its biological activity.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound.[1] Its chemical structure features a 2-aminothiazole core substituted with a 2,4-dichlorophenyl group at the 4-position. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 93209-97-3 | [1] |

| Molecular Formula | C₉H₆Cl₂N₂S | [1] |

| Molecular Weight | 245.13 g/mol | [1] |

| Melting Point | 156-158 °C | N/A |

| Appearance | Solid | N/A |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 243.9628748 | [1] |

| Monoisotopic Mass | 243.9628748 | [1] |

| Topological Polar Surface Area | 67.2 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

Synthesis

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea. A specific experimental protocol for a related compound, N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, has been described and is detailed below.[2]

Experimental Protocol: Synthesis of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine[2]

Materials:

-

N-(2,4-dichlorophenyl)thiourea

-

2-chloro-1,1-dimethoxyethane

-

Methanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Aqueous Sodium Hydroxide (NaOH)

-

Chloroform

-

Hexane

Procedure:

-

A mixture of N-(2,4-dichlorophenyl)thiourea (1.00 g, 4.52 mmol) and 2-chloro-1,1-dimethoxyethane (0.93 g, 6.12 mmol) is dissolved in a 1:2 mixture of water and methanol (100 mL).

-

A few drops of concentrated HCl are added to the reaction mixture.

-

The mixture is refluxed for 4 hours.

-

After reflux, 100 mL of water is added.

-

The mixture is neutralized to a pH of 8 with aqueous NaOH.

-

The resulting precipitate is filtered and washed with ice-cold water.

-

The crude product is recrystallized from a 1:2 mixture of chloroform and hexane to yield white prisms of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Uses and Biological Activities

While there is a lack of specific biological data for this compound, the 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: This class of compounds has shown efficacy against a spectrum of bacterial and fungal pathogens.

-

Anti-inflammatory Activity: Certain derivatives have been investigated for their potential to modulate inflammatory pathways.

Given the precedence of the 2-aminothiazole core, this compound represents a candidate for screening in various biological assays to determine its potential therapeutic applications.

Signaling Pathways and Mechanism of Action

Currently, there is no published information detailing the specific signaling pathways modulated by or the mechanism of action of this compound. Further research, including high-throughput screening, cell-based assays, and target identification studies, would be necessary to elucidate its biological function.

A general logical workflow for investigating the biological activity of a novel compound like this is presented below.

Caption: A logical workflow for the biological investigation of a novel chemical entity.

Conclusion

This compound (CAS 93209-97-3) is a readily synthesizable compound belonging to the medicinally relevant 2-aminothiazole class. While its specific biological properties have not been extensively reported, its structural similarity to other biologically active 2-aminothiazoles suggests that it may possess interesting pharmacological activities. This technical guide provides the foundational chemical and synthesis information necessary for researchers to undertake further investigation into the potential therapeutic applications of this compound. Future studies are warranted to explore its biological profile and elucidate its mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Introduction

4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry. Aminothiazole derivatives are integral to numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, a reliable and high-yielding method.[1][2] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound, intended for researchers in organic synthesis and drug development.

Reaction Principle

The synthesis is based on the Hantzsch thiazole synthesis, which involves the cyclocondensation reaction between an α-haloketone and a thioamide.[2][3] In this specific protocol, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one serves as the α-haloketone and thiourea functions as the thioamide component. The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[1] The overall reaction is typically high-yielding and straightforward to perform.[2]

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | 2631-72-3 | C₈H₅BrCl₂O | 267.93 |

| Thiourea | 62-56-6 | CH₄N₂S | 76.12 |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers (250 mL)

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

Procedure

This protocol is adapted from established Hantzsch synthesis procedures for analogous compounds.[2]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (1.0 eq, 2.68 g, 10.0 mmol) in 40 mL of absolute ethanol.

-

Addition of Thiourea: To this solution, add thiourea (1.2 eq, 0.91 g, 12.0 mmol) and a magnetic stir bar.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 80:20 hexane:ethyl acetate. The reaction is typically complete within 2-4 hours.

-

Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 150 mL of ice-cold water while stirring. An off-white precipitate of the hydrobromide salt of the product will form.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred suspension until the pH is neutral (pH ~7-8). This deprotonates the aminothiazole salt to yield the free amine.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold deionized water (3 x 30 mL) to remove any unreacted thiourea and inorganic salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at low heat.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture to afford pure this compound as a solid.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass (g) |

| 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C₈H₅BrCl₂O | 267.93 | 1.0 | 10.0 | 2.68 |

| Thiourea | CH₄N₂S | 76.12 | 1.2 | 12.0 | 0.91 |

| This compound | C₉H₆Cl₂N₂S | 245.13 | 1.0 | (Theoretical) | 2.45 |

Table 2: Physicochemical and Characterization Data

| Property | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 93209-97-3[4] |

| Molecular Formula | C₉H₆Cl₂N₂S[4] |

| Molecular Weight | 245.13 g/mol [4] |

| Appearance | Solid |

| Expected Yield | >85% |

| Melting Point | To be determined experimentally |

Visualized Workflow

Caption: Experimental workflow for the Hantzsch synthesis of the target compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H6Cl2N2S | CID 704237 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anticancer Research Using 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on research conducted on structurally related 2-aminothiazole derivatives. Specific experimental data for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is limited in publicly available literature. Therefore, the provided protocols and potential mechanisms of action should be considered as a starting point for investigation and require experimental validation for this specific compound.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[4][5] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, making them promising candidates for further development as cancer therapeutics.[1][4] This document provides an overview of the potential anticancer applications of this compound, along with detailed protocols for its experimental evaluation.

Potential Anticancer Mechanisms of 2-Aminothiazole Derivatives

Research on various 2-aminothiazole derivatives suggests that their anticancer effects may be mediated through several key cellular pathways:

-

Induction of Apoptosis: Many 2-aminothiazole compounds have been shown to trigger programmed cell death in cancer cells.[4] This is a critical mechanism for eliminating malignant cells and is a primary endpoint in the evaluation of many anticancer agents. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often culminating in the activation of caspases.

-

Cell Cycle Arrest: The ability to halt the cell cycle is another important anticancer mechanism. 2-Aminothiazole derivatives have been observed to cause cell cycle arrest at various phases, most commonly the G2/M or G0/G1 phases.[4] This prevents cancer cells from proliferating and can ultimately lead to cell death.

-

Tubulin Polymerization Inhibition: Some N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors that bind to the colchicine binding site.[3] By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to apoptosis.

-

Kinase Inhibition: The 2-aminothiazole core is present in clinically approved kinase inhibitors like Dasatinib, which targets multiple tyrosine kinases.[3] It is plausible that novel derivatives could also exhibit inhibitory activity against various kinases involved in cancer cell signaling.

Data Presentation: Cytotoxicity of Structurally Related Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast Adenocarcinoma) | 10.5 µM |

| Thiazole derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM |

| Thiazole derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM |

| Thiazolo[5,4-d]pyrimidine 4k | A549 (Lung Cancer) | 1.4 µM |

| Thiazolo[5,4-d]pyrimidine 4k | A431 (Epidermal Cancer) | 3.1 µM |

| Thiazole-amino acid hybrid | A549 (Lung Cancer), HeLa (Cervical Cancer), MCF-7 (Breast Cancer) | 2.07–8.51 μM |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (Gastric Adenocarcinoma), A549 (Lung Adenocarcinoma), HT-1080 (Fibrosarcoma) | 0.36 - 0.86 µM |

This table presents data from various sources for illustrative purposes.[3][5][6][7][8]

Experimental Protocols

The following are detailed protocols for fundamental assays to evaluate the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO to create a stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both the floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.

-

Cell Harvesting: Collect and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualizations

Experimental Workflow

Caption: General experimental workflow for evaluating the anticancer activity of a test compound.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action.

Conclusion

While specific anticancer data for this compound is not yet widely published, the broader class of 2-aminothiazole derivatives has shown significant promise in preclinical cancer research. The protocols and potential mechanisms outlined in this document provide a solid foundation for researchers to begin investigating the therapeutic potential of this specific compound. It is crucial to perform these experiments to determine its cytotoxic activity, elucidate its mechanism of action, and validate its potential as a novel anticancer agent.

References

- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]